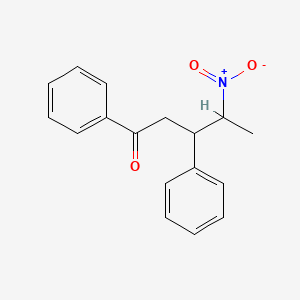

4-Nitro-1,3-diphenylpentan-1-one

Description

Structure

2D Structure

Properties

CAS No. |

6277-76-5 |

|---|---|

Molecular Formula |

C17H17NO3 |

Molecular Weight |

283.32 g/mol |

IUPAC Name |

4-nitro-1,3-diphenylpentan-1-one |

InChI |

InChI=1S/C17H17NO3/c1-13(18(20)21)16(14-8-4-2-5-9-14)12-17(19)15-10-6-3-7-11-15/h2-11,13,16H,12H2,1H3 |

InChI Key |

ZISZMLQGFYEQMF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Nitro 1,3 Diphenylpentan 1 One and Analogues

Michael Addition Strategies

The Michael addition, a fundamental reaction in organic synthesis for creating carbon-carbon bonds, is a key method for synthesizing γ-nitro ketones. ias.ac.in This involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Conjugate Addition of Nitroalkanes to α,β-Unsaturated Ketones

The most direct route to 1,3-diaryl-4-nitro-1-butanones, including the title compound, is the Michael addition of nitromethane (B149229) to chalcones (1,3-diaryl-2-propen-1-ones). researchgate.netresearchgate.net This reaction is typically promoted by bases, acids, or metal complexes. researchgate.net The process involves the deprotonation of the nitroalkane to form a nitronate anion, which then acts as the nucleophile, attacking the β-carbon of the α,β-unsaturated ketone. sctunisie.org Subsequent protonation yields the γ-nitro ketone. sctunisie.org

Microwave-assisted, solvent-free conditions using potassium carbonate as a catalyst have been shown to be a rapid and efficient method for this transformation. researchgate.net This approach offers good yields (62-90%) and aligns with the principles of green chemistry by reducing reaction times and avoiding the use of solvents. researchgate.net

The reaction can be performed under various conditions, including in aqueous media with a phase transfer catalyst or in ionic liquids. sctunisie.orgresearchgate.net The choice of base and solvent is crucial for the success of the reaction, with strong bases being necessary for less reactive alkenes. researchgate.net

Table 1: Examples of Michael Addition of Nitromethane to Chalcones

| Chalcone (B49325) Derivative | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Chalcone | K2CO3, Microwave, solvent-free | 85 | researchgate.net |

| 4-Chlorochalcone | K2CO3, Microwave, solvent-free | 90 | researchgate.net |

| 4-Methylchalcone | K2CO3, Microwave, solvent-free | 82 | researchgate.net |

This table is representative and not exhaustive of all published examples.

Sequential Michael Addition/Retro-Claisen Condensation Pathways

An alternative and efficient one-step method for synthesizing 4-nitro-1,3-diarylbutan-1-ones involves a sequential Michael addition/retro-Claisen condensation. ias.ac.inias.ac.in This transition-metal-free approach utilizes 1,3-diarylpropan-1,3-diones and nitrostyrenes as starting materials. ias.ac.inias.ac.in The reaction is catalyzed by a base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), in an alcoholic solvent. ias.ac.in

The mechanism involves the initial Michael addition of the enolate of the 1,3-dicarbonyl compound to the nitrostyrene. The subsequent retro-Claisen condensation of the resulting intermediate cleaves a carbon-carbon bond, yielding the desired γ-nitro ketone. ias.ac.inias.ac.inrsc.org This method provides a good alternative for the synthesis of various γ-nitro ketones in good to high yields under mild conditions. ias.ac.inias.ac.in

Oxidative Approaches to γ-Nitro Ketones

Oxidative methods provide an alternative avenue for the synthesis of nitro compounds, which can then be further elaborated to γ-nitro ketones. These approaches often involve the introduction of a nitro group through oxidation of other nitrogen-containing functionalities or direct nitration.

Directed Nitration and Functional Group Interconversion

The synthesis of γ-nitro ketones can be achieved through the nitration of suitable precursors. While direct nitration of alkanes often leads to mixtures of products, more controlled methods exist. libretexts.org Functional group interconversion is a key strategy where a pre-existing functional group is transformed into a nitro group. ub.edusolubilityofthings.com For instance, primary amines can be oxidized to nitro compounds. libretexts.org

Another approach involves the nitration of activated carbonyl compounds. For example, α-nitro esters can be synthesized through a two-stage process involving nitration of a 1,3-dicarbonyl compound followed by deacetylation. researchgate.net These α-nitro esters can potentially serve as precursors to γ-nitro ketones through further synthetic manipulations.

Investigations into Alternative Oxidants and Reaction Conditions (e.g., NaNO₂/HCl, Ozone)

The combination of sodium nitrite (B80452) (NaNO₂) and hydrochloric acid (HCl) is a source of nitrous acid (HONO), which can be protonated to form the nitrosonium ion (NO⁺). stackexchange.comquora.comyoutube.com This electrophilic species can react with the enol form of a ketone to nitrosate the alpha position, forming an α-nitroso ketone. stackexchange.com This intermediate can then rearrange to an α-oxime. stackexchange.com While this method is typically used for α-functionalization, its application in forming γ-nitro ketones is less direct.

Ozone (O₃) is a powerful oxidizing agent that can be used for the synthesis of nitro compounds. google.comgoogle.com It has been successfully employed in the oxidation of aliphatic nitroso compounds to nitro compounds in excellent yields. google.com The high reactivity of ozone can be managed by adsorbing both the substrate and ozone onto silica (B1680970) gel, allowing for a solvent-free oxidation method. organic-chemistry.org Furthermore, photoexcited nitroarenes have been shown to mediate the oxidative cleavage of ketoximes to ketones, demonstrating the versatility of nitro compounds in oxidative transformations. nih.govrsc.orgresearchgate.netresearchgate.net While direct ozonolysis of a precursor to form 4-nitro-1,3-diphenylpentan-1-one is not a standard method, the use of ozone in related transformations highlights its potential in the broader context of nitro compound synthesis.

Catalytic Systems in Asymmetric and Selective Synthesis

The development of catalytic asymmetric methods for the synthesis of chiral γ-nitro ketones is a significant area of research, as these compounds are valuable building blocks for biologically active molecules. organic-chemistry.orgresearchgate.net

Organocatalysis has emerged as a powerful tool for these transformations. organic-chemistry.org Chiral bifunctional organocatalysts, such as those derived from amino acids, have been effectively used in the enantioselective Michael addition of nitroalkanes to α,β-unsaturated ketones. organic-chemistry.orgnih.gov For instance, a sulfonamide-thiourea organocatalyst derived from L-valine has been shown to provide γ-nitro carbonyl products in high yields and with excellent enantioselectivities (up to 97% ee). organic-chemistry.org These catalysts work by activating both the nucleophile (nitroalkane) and the electrophile (enone) through hydrogen bonding interactions, thereby controlling the stereochemical outcome of the reaction. organic-chemistry.orgnih.gov

Cinchona alkaloid-derived catalysts, including thiourea (B124793) and squaramide derivatives, are also highly effective for the asymmetric Michael addition of nitromethane to chalcones, yielding products like (R)-4-nitro-1,3-diphenylbutan-1-one with high enantioselectivity. buchler-gmbh.combuchler-gmbh.com These catalytic systems often operate through a dual activation mechanism, where the amine moiety of the catalyst activates the enone and the thiourea or squaramide moiety activates the nitroalkane. nih.gov

The development of these catalytic systems addresses limitations of previous methods, such as long reaction times and high catalyst loadings, offering more efficient and environmentally friendly routes to chiral γ-nitro ketones. organic-chemistry.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,3-Diaryl-4-nitro-1-butanones |

| Chalcones (1,3-diaryl-2-propen-1-ones) |

| Nitromethane |

| Potassium carbonate |

| 1,3-Diarylpropan-1,3-diones |

| Nitrostyrenes |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| α-Nitro esters |

| Sodium nitrite (NaNO₂) |

| Hydrochloric acid (HCl) |

| Nitrous acid (HONO) |

| Nitrosonium ion (NO⁺) |

| α-Nitroso ketone |

| α-Oxime |

| Ozone (O₃) |

| (R)-4-Nitro-1,3-diphenylbutan-1-one |

| Sulfonamide-thiourea organocatalyst |

| L-valine |

| Cinchona alkaloid |

| Thiourea |

Organocatalysis in Michael Additions

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral nitro compounds, avoiding the use of metal-based catalysts. The Michael addition of nitroalkanes to α,β-unsaturated ketones is a well-explored area within this field, with a focus on creating stereogenic centers with high fidelity. nih.gov

Bifunctional organocatalysts, particularly those derived from Cinchona alkaloids, are highly effective. These catalysts possess both a basic site (e.g., a quinuclidine (B89598) nitrogen) to deprotonate the nitroalkane and a hydrogen-bond donating group (e.g., a thiourea or squaramide moiety) to activate the enone and control the stereochemistry of the addition. For instance, the highly enantioselective 1,4-Michael addition of nitromethane to unsaturated aryl ketones has been successfully achieved using bifunctional Cinchona alkaloid catalysts. buchler-gmbh.com A specific example is the synthesis of (R)-4-nitro-1,3-diphenylbutan-1-one from (E)-chalcone and nitromethane, which is efficiently catalyzed by a cinchona-derived squaramide catalyst. buchler-gmbh.com

The scope of organocatalytic Michael additions extends to the synthesis of more complex structures, such as tertiary nitrocompounds. The development of chiral amine/ureidoaminal bifunctional catalysts has enabled the direct asymmetric conjugate addition of challenging unactivated α-branched nitroalkanes, yielding products with high enantioselectivity. nih.gov Similarly, primary amine organocatalysts have been effectively used in the Michael addition of 1,3-dicarbonyl compounds to nitrostyrenes. nih.gov Thiourea-based organocatalysts have also demonstrated excellent enantioselectivity in the addition of ketones to nitroolefins. researchgate.net

Table 1: Organocatalysts in the Michael Addition for Synthesis of Nitro Compounds

Base-Mediated Synthesis Optimization (e.g., DBU, KOH/MeOH, NaOH)

The Michael addition for synthesizing 1,3-diaryl-4-nitro-1-butanones and related structures is frequently promoted by base catalysts. researchgate.net The choice of base can significantly impact reaction efficiency, yield, and reaction time.

A systematic study comparing various organic and inorganic bases for the addition of α-nitroketones to α-cyano-enones highlighted the superior efficacy of organic bases. nih.gov In this investigation, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) was identified as the most efficient promoter, affording an excellent yield of 92% in just 30 minutes. Other organic bases like 1,1,3,3-tetramethylguanidine (B143053) (TMG) and diisopropylethylamine (DIPEA) also facilitated the reaction, though to a lesser extent. In contrast, the inorganic base potassium carbonate (K₂CO₃) was found to be completely ineffective, yielding no product. nih.gov

Sodium hydroxide (B78521) (NaOH) is another commonly employed base in related organic syntheses. For example, 4-nitro-benzoate derivatives have been synthesized by dissolving substrates in ethanolic 1N NaOH before adding the acyl chloride. researchgate.net The reaction of aromatic nitro compounds with NaOH is also a known qualitative test, which can result in the formation of colored Meisenheimer complexes. youtube.com

In addition to conventional heating, microwave irradiation has been utilized as an efficient, solvent-free method for the Michael addition of nitromethane to chalcones, yielding 1,3-diaryl-4-nitro-1-butanones in good yields ranging from 62% to 90% in a significantly reduced reaction time of 5-8 minutes. researchgate.net

Table 2: Comparison of Bases in the Synthesis of Nitro-Containing Compounds

Mechanistic and Kinetic Studies of 4 Nitro 1,3 Diphenylpentan 1 One Reactivity

Proton Transfer Dynamics and Isotopic Exchange

Proton transfer is a fundamental process in the chemistry of 4-nitro-1,3-diphenylpentan-1-one, leading to the formation of a nitronate anion intermediate. The dynamics of this process, including the rates of proton abstraction and the stereochemistry of reprotonation, have been investigated through deuterium/hydrogen exchange studies. These studies reveal a complex interplay between the substrate's stereochemistry, the solvent, and the base used as a catalyst.

Deuterium/Hydrogen Exchange in Diastereomeric Forms (Erythro and Threo)

The two diastereomers of this compound, erythro and threo, exhibit distinct behaviors in deuterium/hydrogen (D/H) exchange reactions. unl.eduacs.orgunl.edu In solutions of dimethyl sulfoxide-d6 (DMSO-d6) and D₂O, with various bases as catalysts, the erythro diastereomer primarily undergoes D/H exchange with retention of configuration. unl.eduacs.orgunl.edu This means that the exchange of a proton for a deuteron (B1233211) occurs faster than the inversion of the stereocenter, a process known as epimerization. unl.eduacs.orgunl.edu

Conversely, the threo diastereomer in a DMSO-d6 solution shows that epimerization is faster than isotopic exchange. unl.eduacs.orgunl.edu This indicates that the intermediate carbanion has a longer lifetime or a different conformation that allows for reprotonation from the opposite face, leading to the more stable erythro diastereomer. unl.eduacs.orgunl.edu

Solvent and Base Effects on Exchange vs. Epimerization Ratios

The ratio of isotopic exchange to epimerization is highly dependent on the solvent and the base employed. While retention of configuration is favored for the erythro isomer in DMSO-d6/D₂O, the use of pyridine (B92270) or acetonitrile (B52724) as solvents leads to a faster rate of epimerization compared to exchange. unl.eduacs.orgunl.edu This highlights the crucial role of the solvent in stabilizing the intermediate carbanion and influencing the stereochemical outcome of the reaction.

The choice of base also plays a significant role. Studies have utilized various bases to catalyze the exchange, and the nature of the base can affect the rate of proton abstraction and the subsequent fate of the carbanion intermediate. unl.eduacs.orgunl.edu

Table 1: Solvent Effects on Erythro-4-Nitro-1,3-diphenylpentan-1-one Reactivity

| Solvent | Predominant Reaction |

|---|---|

| DMSO-d6/D₂O | Exchange with Retention |

| Pyridine | Epimerization |

| Acetonitrile | Epimerization |

Investigation of Carbanion Intermediates and Transition States

The differential behavior of the erythro and threo diastereomers points to the formation of distinct carbanion intermediates or transition states. The stability and planarity of the nitronate anion are key factors. unl.edu While nitronate anions are generally considered to be resonance-stabilized and planar, the stereochemical outcomes suggest that in some cases, the anion may not be completely symmetrically solvated, leading to a "memory" of its original configuration. unl.edu

Computational studies on related nitroalkane systems have been employed to understand the structure and energetics of these carbanion intermediates and the transition states leading to their formation and subsequent reactions. chemrxiv.org These theoretical approaches, combined with experimental observations, provide a more detailed picture of the reaction pathway. unl.educhemrxiv.org

Intramolecular Cyclization Processes

Analogues of this compound, particularly those with a leaving group at a suitable position, can undergo intramolecular cyclization to form cyclopropane (B1198618) derivatives. This process, known as an intramolecular nucleophilic substitution, offers a valuable route for the synthesis of highly strained three-membered rings.

Cyclopropane Formation via Intramolecular Displacement from Analogues

An important analogue in these studies is 2-bromo-4-nitro-1,3-diphenylbutan-1-one (B14632603). unl.eduacs.orgunl.edu In this molecule, the presence of a bromine atom, a good leaving group, on the carbon adjacent to the carbonyl group facilitates an intramolecular displacement by the carbanion formed at the nitro-bearing carbon. This ring closure to form a cyclopropane derivative is remarkably efficient. unl.eduacs.orgunl.edu

The synthesis of nitro-substituted cyclopropanes is a topic of significant interest in organic synthesis, as these compounds are versatile building blocks for more complex molecules. nih.govumich.edu Various methods have been developed for their preparation, including Michael-initiated ring closure reactions. nih.gov

Kinetic Studies of Ring Closure Efficiency

Kinetic studies have shown that the intramolecular cyclization of 2-bromo-4-nitro-1,3-diphenylbutan-1-one is an extremely rapid process, occurring within seconds. unl.eduacs.orgunl.edu The rate of ring closure is significantly faster than the rate of isotopic exchange in this analogue. unl.eduacs.orgunl.edu This indicates a very low activation barrier for the intramolecular cyclization, making it a highly favorable reaction pathway.

The efficiency of ring closure reactions is influenced by several factors, including the length of the chain connecting the nucleophile and the leaving group, and the inherent strain of the ring being formed. rsc.org In the case of cyclopropane formation, the high ring strain is overcome by the favorable proximity of the reacting centers in the precursor molecule. rsc.orgharvard.edu

Transformation Pathways Leading to Nitrogen-Containing Heterocycles

The formation of tetraarylazadipyrromethenes from 4-nitro-1,3-diarylbutan-1-one analogues, when heated with an ammonium (B1175870) source in an alcohol solvent, is a synthetically valuable yet mechanistically complex process. nih.govncl.ac.uk Isotopic labeling studies, specifically using ¹⁵N, have been instrumental in elucidating the intricate reaction pathways.

The conversion of 4-nitro-1,3-diphenylbutan-1-one (B3055018) to tetraphenylazadipyrromethene has been investigated using ¹⁵NH₄OAc. nih.govncl.ac.uk These studies have revealed that the reaction does not follow a single, straightforward pathway. Instead, two concurrent pathways contribute to the formation of the final product. nih.govncl.ac.uk

A key intermediate in these pathways is 3,5-diphenyl-2H-pyrrol-2-imine, which is formed from the initial nitro-ketone. nih.govncl.ac.uk One pathway involves the dimerization of this pyrrol-2-imine intermediate. nih.govncl.ac.uk The second pathway involves the reaction of the 3,5-diphenyl-2H-pyrrol-2-imine with 2,4-diphenylpyrrole, which is also generated under the reaction conditions. nih.govncl.ac.uk

Furthermore, studies involving the synthesized ¹⁵N-labeled potential intermediate, 3,5-diphenyl-1H-pyrrol-2-amine, have uncovered a remarkable nitrogen rearrangement in the final stages of the dimerization pathway. nih.govncl.ac.uk This rearrangement involves the opening and subsequent closing of a pyrrole (B145914) ring, highlighting the dynamic nature of the intermediates involved. nih.govncl.ac.uk

Key Intermediates in Tetraarylazadipyrromethene Formation

| Intermediate | Role in Pathway |

| 3,5-diphenyl-2H-pyrrol-2-imine | Dimerization and reaction with 2,4-diphenylpyrrole |

| 2,4-diphenylpyrrole | Reacts with 3,5-diphenyl-2H-pyrrol-2-imine |

| 3,5-diphenyl-1H-pyrrol-2-amine | Precursor to the pyrrol-2-imine and involved in nitrogen rearrangement |

The synthesis of pyrrole and pyrrol-imine derivatives from nitro-ketone analogues represents a significant area of research. One approach involves a four-component reaction utilizing a nitroalkane, an aldehyde, a 1,3-dicarbonyl compound, and a primary amine. researchgate.net This method allows for the efficient construction of substituted pyrroles. researchgate.net

Another strategy for synthesizing pyrrole derivatives is through the cycloisomerization of 3-alkynyl imine derivatives. nih.gov This reaction can be catalyzed by ruthenium(0) and rhodium(I) complexes, leading to either noncarbonylative or carbonylative cycloisomerization, respectively. nih.gov These methods provide access to a variety of 3,4-fused or non-fused pyrrole derivatives in moderate to excellent yields. nih.gov The key mechanistic steps involve the formation of a ruthenium carbenoid intermediate in the noncarbonylative pathway and a rhodacycle intermediate in the carbonylative pathway. nih.gov

A versatile method for the synthesis of 3,4-dihydro-2H-pyrroles involves the hydrogenative cyclization of γ-nitro ketones. researchgate.netnih.govuni-bayreuth.de These nitro ketones are readily accessible through a three-component reaction involving a ketone, an aldehyde, and a nitroalkane. nih.gov The subsequent cyclization is effectively catalyzed by a highly active and reusable nickel catalyst. nih.gov

The optimization of reaction conditions for the conversion of 4-nitro-1,3-diphenylbutan-1-one to 3,5-diphenyl-3,4-dihydro-2H-pyrrole has been studied. researchgate.net Optimal conditions were found to be 4 mol% of a Ni/SiO₂ catalyst at 120°C and 20 bar of H₂ pressure, affording a high yield of the desired product. researchgate.net The catalyst demonstrated good recyclability over multiple runs without a significant loss of activity. researchgate.net This methodology has a broad substrate scope, allowing for the synthesis of numerous dihydro-2H-pyrrole derivatives, many of which were previously unreported. nih.gov

Optimized Conditions for Hydrogenative Cyclization

| Parameter | Value |

| Catalyst | Ni/SiO₂ |

| Catalyst Loading | 4 mol% |

| Temperature | 120°C |

| Hydrogen Pressure | 20 bar |

Nucleophilic Addition Reactions of Related Nitro-Ketones

The conjugate addition of nitroalkanes to α,β-unsaturated ketones, a type of Michael addition, is a fundamental carbon-carbon bond-forming reaction. sctunisie.org This reaction is typically base-catalyzed, as the presence of a base is necessary to generate the nucleophilic nitronate anion from the nitroalkane. sctunisie.org The reaction can be performed in various solvents, including water, although the limited solubility of nitroalkanes in water can lead to lower yields. sctunisie.org The use of a biphasic medium, such as water-dichloromethane, along with a phase-transfer catalyst like tetrabutylammonium (B224687) chloride, can significantly improve the reactivity and yield. sctunisie.org

Chiral thioureas derived from amino acids have been shown to be effective organocatalysts for the enantioselective Michael addition of nitroalkanes to α,β-unsaturated ketones. nih.gov These bifunctional catalysts can activate both the nucleophile and the electrophile, leading to high enantioselectivities. nih.gov Computational studies at the B3LYP/3-21G* level have provided insights into the reaction mechanism, suggesting a model where the thiourea-activated nitronate adds to the ketone, which is activated by the protonated amine of the catalyst. nih.gov

The reaction of nitro-ketone analogues with thiol and alcohol nucleophiles can lead to the formation of valuable heterocyclic structures, including indole (B1671886) derivatives. While direct examples with this compound are not extensively detailed, the general reactivity of ketones and nitro compounds with these nucleophiles provides a basis for understanding potential pathways.

Thiols and their corresponding thiolates are excellent nucleophiles and can react with ketones to form thioacetals. chemistrysteps.com In the context of nitro-aromatic compounds, nucleophilic attack is a key step in various synthetic routes. For instance, the synthesis of substituted nitroindoles can be achieved through the reaction of a ketone enolate with a nitroaniline derivative. wikipedia.org This oxidative nucleophilic substitution of hydrogen (ONSH) mechanism involves the attack of the enolate at a position activated by the nitro group. wikipedia.org

Furthermore, intramolecular reactions involving nitro groups and other functionalities can lead to cyclization and the formation of heterocyclic rings. For example, in the presence of a strong acid like triflic acid, certain nitroalkanes can undergo intramolecular cyclization to form indole cores. nih.gov

Stereochemical Control and Diastereoselective Synthesis

Diastereomeric Behavior and Interconversion Dynamics of 4-Nitro-1,3-diphenylpentan-1-one

The structure of this compound features two stereocenters, at positions C3 and C4. Consequently, the compound can exist as two pairs of enantiomers, which are diastereomeric to each other: (3R,4R)/(3S,4S) and (3R,4S)/(3S,4R). These diastereomers are commonly referred to as syn and anti isomers.

The relative configuration of these diastereomers can be determined using nuclear magnetic resonance (NMR) spectroscopy. The protons attached to the chiral centers (H3 and H4) and the adjacent methylene (B1212753) or methyl groups are chemically non-equivalent in the different diastereomers, leading to distinct chemical shifts and coupling constants in their ¹H NMR spectra. For instance, in related γ-nitro carbonyl structures, the coupling constant between the vicinal protons on the newly formed stereocenters is often used to assign the syn or anti configuration.

The interconversion between the syn and anti diastereomers can occur under certain conditions, typically involving the formation of a nitronate anion intermediate. The carbon atom bearing the nitro group (C4) is acidic and can be deprotonated by a base. The resulting planar nitronate can then be reprotonated from either face, leading to epimerization at the C4 position and thus interconversion between the diastereomers. The equilibrium between the diastereomers is influenced by thermodynamic factors, with the more stable isomer being favored. The stability is dictated by minimizing steric interactions between the substituents on the C3-C4 bond.

Asymmetric Induction in Related Michael Additions

The primary method for synthesizing this compound is the Michael addition of nitroethane to chalcone (B49325) (1,3-diphenyl-2-propen-1-one). Achieving control over the stereochemical outcome of this reaction is a key focus of modern organic synthesis. Asymmetric induction, the preferential formation of one enantiomer or diastereomer over the other, can be achieved using chiral catalysts.

Organocatalysis has emerged as a powerful tool for the enantioselective and diastereoselective synthesis of γ-nitro ketones. rsc.orgmasterorganicchemistry.com Bifunctional organocatalysts, which can activate both the nucleophile (nitroethane) and the electrophile (chalcone) simultaneously, are particularly effective. These catalysts typically possess a chiral scaffold and functional groups capable of forming hydrogen bonds.

Key Classes of Organocatalysts:

Cinchona Alkaloids and their Derivatives: Quinine, quinidine, cinchonine, and cinchonidine, along with their modified derivatives (e.g., thioureas and squaramides), are widely used. nih.govnih.gov The tertiary amine in the cinchona alkaloid can act as a Brønsted base to deprotonate the nitroalkane, while the hydroxyl group (or a thiourea (B124793)/squaramide moiety) can activate the chalcone via hydrogen bonding. This dual activation within a chiral environment directs the stereochemical course of the addition.

Chiral Primary Amines and Peptides: Primary amines can catalyze the reaction through the formation of a chiral enamine intermediate with the ketone, although this is more common for the addition of carbonyl compounds to nitroalkenes. masterorganicchemistry.com

Squaramides: Chiral squaramide-based organocatalysts have shown high efficiency in promoting the Michael addition of nitroalkanes to chalcones, often with low catalyst loadings and affording products with excellent enantioselectivities. nih.gov

The choice of catalyst, solvent, and reaction conditions can significantly influence both the diastereoselectivity (syn/anti ratio) and the enantioselectivity (% ee) of the product. For example, in the asymmetric Michael addition of ketones to nitroalkenes, high yields and diastereoselectivities have been achieved using specific thiourea-based organocatalysts derived from 1,2-diphenylethylenediamine (DPEN). rsc.org

Table 1: Representative Organocatalysts for Asymmetric Michael Additions

| Catalyst Type | Chiral Scaffold | Activating Groups | Typical Stereoselectivity |

|---|---|---|---|

| Cinchona Alkaloid Derivatives | Quinine, Cinchonine | Tertiary Amine, Hydroxyl/Thiourea/Squaramide | High diastereo- and enantioselectivity nih.govnih.gov |

| DPEN-based Thiourea | (R,R)-1,2-Diphenylethylenediamine | Primary Amine, Thiourea | High diastereo- and enantioselectivity rsc.org |

Configurational Stability and Retention Phenomena in Reactivity

The configurational stability of this compound is crucial for its use in subsequent synthetic transformations where the retention of the carefully installed stereochemistry is desired. As mentioned, the stereocenter at C4 is susceptible to epimerization under basic conditions due to the acidity of the α-nitro proton. researchgate.net Therefore, reactions carried out under basic or even neutral to slightly acidic conditions that can facilitate tautomerization to the nitronate form may lead to a loss of stereochemical integrity at this center.

However, the stereocenter at C3, which is α to the carbonyl group, is generally more configurationally stable under these conditions. Epimerization at this position would require enolization, which can also be base- or acid-catalyzed but may require different conditions than nitronate formation.

The nitro group itself can be transformed into a variety of other functional groups, such as amines (via reduction) or carbonyls (via the Nef reaction). researchgate.netorganic-chemistry.org The stereochemical outcome of these transformations is critical.

Reduction of the Nitro Group: The catalytic hydrogenation of the nitro group to an amine generally proceeds with retention of configuration at the adjacent stereocenters. This allows for the synthesis of chiral γ-amino ketones, which are valuable building blocks.

Nef Reaction: The conversion of the nitro group to a carbonyl group via the Nef reaction involves the formation of a nitronate salt, which is then hydrolyzed under strongly acidic conditions. organic-chemistry.org While the reaction itself does not directly involve the existing stereocenters at C3 and C4, the basic conditions often used to generate the nitronate salt beforehand can lead to epimerization at C4 if not carefully controlled. Once the nitronate is formed and placed in strong acid, the reaction to the carbonyl is typically fast, preserving the configuration at C3.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Characterization of Reaction Intermediates

The Michael addition of nitroethane to chalcone (B49325) proceeds through several key intermediates, the structures and energies of which can be meticulously characterized using quantum chemical methods like Density Functional Theory (DFT).

The reaction is initiated by the deprotonation of nitroethane by a base, forming a resonance-stabilized nitronate anion. This species then attacks the β-carbon of the chalcone, leading to the formation of an enolate intermediate. Subsequent protonation of this enolate yields the final product, 4-Nitro-1,3-diphenylpentan-1-one. Each of these species—the nitronate, the enolate intermediate, and the transition states connecting them—represents a minimum or a saddle point on the potential energy surface.

Theoretical calculations, often employing functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G* or larger), can provide detailed geometric parameters (bond lengths, angles, and dihedrals) for these intermediates. For instance, calculations would reveal the planarity of the nitronate and enolate moieties and the specific conformations of the phenyl groups.

Table 1: Hypothetical Geometrical Parameters of a Key Intermediate

This interactive table presents a hypothetical set of calculated bond lengths for the enolate intermediate of the reaction, based on typical values from related computational studies.

| Bond | Atom 1 | Atom 2 | Predicted Bond Length (Å) |

| C=C | Cα | Cβ | ~1.35 |

| C-O | Cγ | O | ~1.28 |

| C-N | C4 | N | ~1.49 |

| N-O | N | O | ~1.22 |

Note: These are representative values and would require specific DFT calculations for precise determination.

Energy Landscape Analysis of Proton Transfer and Isomerization

The reaction pathway is not merely a simple sequence of steps but a complex energy landscape with various possible routes, including proton transfer and isomerization events. Computational analysis can map this landscape, identifying the most favorable pathways.

A crucial aspect is the protonation of the enolate intermediate. This can occur at either the oxygen or the α-carbon. While protonation at oxygen is often kinetically faster, the C-protonated product (the final ketone) is thermodynamically more stable. The transition states for these proton transfer steps can be located and their activation energies calculated. acs.org

Furthermore, the product, this compound, contains two stereocenters (at C3 and C4), meaning four possible stereoisomers can be formed. The energy differences between these isomers (diastereomers and enantiomers) and the activation barriers for their interconversion (isomerization) can be quantified. This analysis is vital for understanding the stereochemical outcome of the reaction. For instance, calculations could show that one diastereomer is significantly lower in energy than the others due to more favorable steric arrangements of the phenyl and nitro groups.

Molecular Modeling of Stereochemical Outcomes

The stereoselectivity of the Michael addition is a key aspect that can be rationalized and predicted through molecular modeling. The formation of the two new stereocenters in this compound is determined during the C-C bond-forming step. The relative orientation of the incoming nitronate and the chalcone in the transition state dictates the diastereoselectivity (syn vs. anti).

Computational models of the transition states for the formation of the different diastereomers can be constructed. By comparing the calculated activation energies, one can predict which diastereomer will be preferentially formed. These models often reveal subtle non-covalent interactions, such as hydrogen bonding or steric clashes, that govern the stereochemical course of the reaction. rsc.org For catalyzed reactions, the model must also include the catalyst and its interactions with the substrates.

Table 2: Illustrative Energy Profile for Diastereomer Formation

This table illustrates how computational results could predict the stereochemical outcome based on the calculated activation energies for the formation of syn and anti diastereomers.

| Transition State | Diastereomer Formed | Relative Activation Energy (kcal/mol) | Predicted Outcome |

| TS-syn | syn | 0.0 | Major Product |

| TS-anti | anti | +1.5 | Minor Product |

Note: These values are for illustrative purposes. The actual energy difference would depend on the specific reaction conditions and computational level.

Electronic Structure Analysis of the Nitro and Carbonyl Moieties

The electronic properties of this compound are dominated by the presence of the electron-withdrawing nitro (NO₂) and carbonyl (C=O) groups. An analysis of the electronic structure provides insights into the molecule's reactivity, stability, and spectroscopic properties.

Methods such as Natural Bond Orbital (NBO) analysis can be used to determine the charge distribution across the molecule, revealing the electrophilic and nucleophilic sites. The nitro group, being a strong electron-withdrawing group, significantly influences the electron density of the surrounding atoms. mdpi-res.comresearchgate.net The carbonyl group also polarizes the C=O bond, making the carbon atom electrophilic.

Frontier Molecular Orbital (FMO) theory is another powerful tool. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. In this compound, the LUMO is expected to be localized primarily on the nitro group and the carbonyl system, indicating these are the most likely sites for nucleophilic attack. The HOMO, conversely, would likely be associated with the phenyl rings. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. mdpi.comresearchgate.net

Derivatization and Advanced Applications in Organic Synthesis

Building Block for Complex Polycyclic Systems

The structure of 4-Nitro-1,3-diphenylpentan-1-one is well-suited for the synthesis of polycyclic and heterocyclic systems. The nitroalkane moiety is a key functional group in constructing new molecular frameworks due to its diverse properties. mdpi.com The strong electron-withdrawing nature of the nitro group activates the molecule for a variety of transformations. mdpi.commdpi-res.com

One of the primary routes to heterocyclic systems involves the formation of nitronates (the conjugate base of the nitroalkane) through deprotonation. mdpi-res.com These nitronates are versatile intermediates that can act as 1,3-dipoles in cycloaddition reactions, leading to the formation of functionalized five-membered heterocyclic rings. mdpi-res.com Furthermore, the nitro group itself can be transformed into other functionalities, such as amines, which can then participate in intramolecular cyclization reactions to build larger polycyclic scaffolds. For instance, reduction of the nitro group to an amine, followed by intramolecular condensation with the existing ketone, could pave the way for nitrogen-containing heterocyclic cores. The versatility of cyclic nitronates in constructing bi- and polycyclic frameworks through cycloaddition reactions has been extensively demonstrated. mdpi-res.com

Precursor to Chromogenic and Fluorescent Compounds

Nitro compounds are pivotal in the synthesis of dyes and fluorescent materials. researchgate.net The nitro group, being a powerful electron-withdrawing group, can be incorporated into conjugated π-systems to create push-pull chromophores, which are often colored and can exhibit interesting photophysical properties. While direct synthesis of azadipyrromethenes from this compound is a specialized process, the compound serves as a foundational precursor for various chromogenic and fluorescent molecules. researchgate.netresearchgate.net

The synthesis of such compounds often involves the strategic transformation of the nitro group. For example, reduction of the nitro group to an amine is a common step. This resulting amine can then be used as a key building block in condensation reactions to form extended π-systems characteristic of many dyes. The interaction between electron-donating groups and the electron-accepting nitro group (or its derivatives) within a conjugated molecule is fundamental to its color and fluorescence properties. mdpi.com The synthesis of novel fluorescent heterocyclic systems often relies on reactions like the nucleophilic substitution of hydrogen in nitro-activated aromatic systems, demonstrating the importance of the nitro group in this field. researchgate.net

| Precursor Functional Group | Target Chromophore/Fluorophore Class | Key Transformation | Relevant Principle |

| Nitro Group (-NO₂) | Azo Dyes | Reduction to Amine (-NH₂), followed by Diazotization and Azo Coupling | Extension of π-conjugation |

| Nitro Group (-NO₂) | Heterocyclic Dyes | Reduction and Intramolecular/Intermolecular Condensation | Formation of rigid, conjugated ring systems |

| Ketone (-C=O) & Methylene (B1212753) (-CH₂-) | Coumarin or Quinoline Derivatives | Condensation Reactions (e.g., Pechmann, Friedländer) | Creation of fused aromatic systems |

Synthesis of Complex Organic Scaffolds

The term "scaffold" in organic chemistry refers to the core structure of a molecule. This compound is an ideal starting material for generating complex molecular scaffolds due to the dual reactivity of its functional groups. The nitro group is a versatile handle that facilitates a wide array of chemical transformations. mdpi.comnih.gov

The synthesis of complex frameworks often leverages the ability of the nitro group to be a good leaving group in certain reactions or to be converted into other functional groups. mdpi.commdpi-res.com This allows for the sequential introduction of new bonds and rings. For example, the carbon atom alpha to the nitro group can be deprotonated to form a stable anion (a nitronate), which can then react with various electrophiles to build up molecular complexity. mdpi.com This strategy is fundamental in carbon-carbon bond formation. Modern synthetic methods, including asymmetric organocatalysis, have shown excellent applicability to nitro compounds, providing access to enantiopure precursors for complex bioactive frameworks. nih.gov

Exploitation of Nitroalkane Functionality in Multi-Step Synthesis

The nitroalkane functionality is one of the most versatile in organic synthesis, and its presence in this compound allows for numerous strategic manipulations in multi-step synthetic sequences. frontiersin.org The reactivity of the nitro group can be broadly categorized into several key transformations that are invaluable to synthetic chemists.

Reduction: The most fundamental transformation of the nitro group is its reduction. Depending on the reagents and conditions, it can be selectively reduced to a nitroso (-NO), hydroxylamino (-NHOH), or, most commonly, an amino (-NH₂) group. mdpi-res.com This conversion is critical for introducing basic nitrogen atoms into a molecule, often a key step in the synthesis of pharmaceuticals and other biologically active compounds. researchgate.net

Carbon-Carbon Bond Formation: The acidic nature of the α-hydrogen atom (the hydrogen on the carbon atom bearing the nitro group) allows for easy formation of a nitronate anion under basic conditions. mdpi.com This nucleophilic species is a cornerstone of C-C bond formation and can participate in reactions such as:

Michael Addition: As a nucleophile, the nitronate can add to α,β-unsaturated carbonyl compounds. The synthesis of the related compound, (R)-4-nitro-1,3-diphenylbutan-1-one, is achieved via the Michael addition of nitromethane (B149229) to chalcone (B49325). buchler-gmbh.com

Nitro-Aldol (Henry) Reaction: The nitronate can react with aldehydes and ketones to form β-nitro alcohols.

Nitro-Mannich Reaction: This reaction involves the addition of the nitronate to an imine, yielding a β-nitro amine, a valuable scaffold for many bioactive molecules. frontiersin.orgresearchgate.net

Denitration: The nitro group can be removed and replaced with a hydrogen atom or eliminated to form a double bond (C=C). The elimination of nitrous acid (HNO₂) from a nitroalkane is a common method for introducing alkenes into a molecular structure. mdpi-res.com

Umpolung (Reversal of Polarity): While the carbon bearing the nitro group is typically nucleophilic (as a nitronate), recent methods have demonstrated that under certain conditions with Lewis or Brønsted acid activation, it can react as an electrophile, allowing for the introduction of nucleophiles at the α-position. nih.gov

These varied reaction pathways underscore the utility of the nitroalkane functionality, making compounds like this compound powerful intermediates for the assembly of stereochemically rich and functionally diverse molecules. nih.gov

| Reaction Type | Reagents/Conditions | Resulting Functional Group/Scaffold | Significance |

| Reduction | H₂, Pd/C; or SnCl₂, HCl | Amine (-NH₂) | Introduction of basic nitrogen |

| Michael Addition | Base, α,β-Unsaturated Ketone | Extended Carbon Chain | C-C bond formation |

| Henry Reaction | Base, Aldehyde/Ketone | β-Nitro Alcohol | C-C bond formation, introduction of hydroxyl group |

| Elimination | Base, Heat | Alkene (C=C) | Formation of unsaturation |

| Nitro-Mannich Reaction | Base, Imine | β-Nitro Amine | Synthesis of 1,2-diamino precursors |

Emerging Research Directions and Future Prospects

Development of Novel Catalytic Systems for Enantioselective Transformations

The synthesis of 4-Nitro-1,3-diphenylpentan-1-one and its analogues typically proceeds via a Michael addition, a fundamental carbon-carbon bond-forming reaction. A key frontier in this area is the development of enantioselective methods to control the stereochemistry of the two chiral centers created during the synthesis. Organocatalysis has emerged as a powerful tool for such transformations, offering metal-free and environmentally benign alternatives to traditional metal-based catalysts. mdpi.comthieme-connect.com

Research is focused on designing and applying novel chiral organocatalysts, such as those derived from Cinchona alkaloids or chiral diamines, to catalyze the conjugate addition of nitroalkanes to α,β-unsaturated ketones (enones). researchgate.netbuchler-gmbh.com For the synthesis of this compound, this would involve the reaction of an appropriate phenyl-substituted enone with 1-nitropropane. The goal is to achieve high yields and, more importantly, high enantiomeric excess (ee) and diastereoselectivity (dr). Bifunctional catalysts, which possess both a Brønsted acid site (like a thiourea (B124793) group) to activate the enone and a Lewis base site (like a tertiary amine) to deprotonate the nitroalkane, are particularly promising. thieme-connect.com Chiral quaternary ammonium (B1175870) salts have also been successfully employed as phase-transfer catalysts for the enantioselective Michael addition of nitromethane (B149229) to enones, a strategy that could be adapted for more complex nitroalkanes. nih.gov

Table 1: Representative Catalytic Systems for Enantioselective Michael Additions to Enones

| Catalyst Type | Example Catalyst | Substrates | Typical Outcome | Reference(s) |

|---|---|---|---|---|

| Organocatalyst | Cinchona Alkaloid Derivative (e.g., Squaramide) | Nitroalkane + Chalcone (B49325) | High Yield, High Enantioselectivity | mdpi.combuchler-gmbh.com |

| Organocatalyst | Chiral Primary Amine-Thiourea | Aldehyde + Nitroalkene | High Yield, up to 95% ee | researchgate.net |

| Phase-Transfer Catalyst | Chiral Quaternary Ammonium Salt | Nitromethane + Enone | Good Yield, High Enantioselectivity | nih.gov |

| Organocatalyst | Diphenylprolinol Silyl Ether | Aldehyde + Nitroalkene | High Yield, >95% ee | nih.gov |

This table presents data for analogous reactions that form the structural core of this compound.

Exploration of Photochemical and Electrochemical Reactivities

The presence of both a carbonyl group and a nitroaromatic system makes this compound a compelling candidate for photochemical and electrochemical studies.

Photochemical Reactivity: The photochemistry of ketones is a well-established field, with reactions like Norrish Type I and Type II cleavages being common. For β,γ-unsaturated ketones, the oxa-di-π-methane rearrangement is a characteristic reaction that proceeds from the triplet state to form a three-membered ring product. stackexchange.com While this compound is a saturated ketone, the presence of the nitro and phenyl groups opens up other possibilities. Irradiation could induce intramolecular hydrogen abstraction by the excited nitro group from a nearby C-H bond, leading to cyclized products. Furthermore, photochemical deconjugation reactions are known for α,β-unsaturated ketones, suggesting that under certain conditions, light could be used to induce specific chemical transformations. rsc.org

Electrochemical Reactivity: The electrochemical reduction of nitro compounds is a highly efficient and well-studied process. dtic.miltaylorfrancis.com This approach is considered a green chemistry method as it uses electrons as the "reagent," avoiding harsh chemical reductants. rsc.org Applying electrochemical methods to this compound would likely target the nitro group. Controlled-potential electrolysis could selectively reduce the nitro group to a nitroso, hydroxylamine, or amine functionality. uchile.cl Each of these products is a valuable synthetic intermediate for generating new families of compounds. The ability to perform this reduction cleanly and selectively presents a significant advantage over traditional chemical methods, which often require heavy metal reagents and can suffer from over-reduction.

Table 2: Potential Chemical Transformations

| Reaction Type | Functional Group Targeted | Potential Product(s) | Significance | Reference(s) |

|---|---|---|---|---|

| Photochemical Rearrangement | Ketone/Nitro Group | Cyclized products, Isomers | Novel molecular scaffolds | stackexchange.com |

| Electrochemical Reduction | Nitro Group | 4-Amino-1,3-diphenylpentan-1-one | Monomer for polymers, further derivatization | taylorfrancis.comrsc.orguchile.cl |

| Electrochemical Reduction | Nitro Group | 4-Hydroxylamino-1,3-diphenylpentan-1-one | Synthetic intermediate | uchile.cl |

This table outlines prospective transformations based on the reactivity of the functional groups present in the title compound.

Green Chemistry Approaches to Synthesis and Derivatization

Future research will increasingly emphasize the development of environmentally sustainable methods for the synthesis and modification of this compound. Green chemistry principles aim to reduce waste, minimize energy consumption, and avoid the use of toxic substances.

Key green approaches applicable to this compound include:

Solvent-Free Synthesis: The Michael addition to form β-nitro ketones has been successfully performed using microwave irradiation without any solvent. researchgate.net This dramatically reduces volatile organic compound (VOC) emissions and can significantly shorten reaction times.

Aqueous and Biphasic Systems: Conducting reactions in water is a primary goal of green chemistry. While the organic substrates may have low solubility, the use of phase-transfer catalysts in water-organic biphasic systems can overcome this limitation, leading to high yields in the synthesis of related nitro-compounds. sctunisie.org

Heterogeneous Catalysis: Using solid-supported catalysts, such as silica (B1680970), can facilitate the Michael addition under mild, solvent-free conditions. rsc.org The major advantage is the ease of catalyst separation and recycling, which simplifies product purification and reduces waste.

Organocatalysis: As mentioned in section 7.1, the use of metal-free organocatalysts is inherently a green approach, avoiding the toxicity and environmental contamination associated with heavy metals. encyclopedia.pub

Applications in Materials Science via Structural Diversification

The structure of this compound provides a versatile scaffold that could be exploited in materials science. The two phenyl rings offer sites for functionalization, while the nitro group provides a gateway to new functionalities.

A primary avenue of exploration is in polymer chemistry. The electrochemical or chemical reduction of the nitro group to an amine would yield 4-amino-1,3-diphenylpentan-1-one. This new molecule, containing both an amine and a ketone, along with two phenyl rings, could serve as a unique monomer. It could potentially be incorporated into high-performance polymers like polyamides or polyimides. dtic.mil The bulky diphenylpentanone structure would likely disrupt polymer chain packing, potentially leading to materials with enhanced solubility, lower crystallinity, and modified thermal properties.

Furthermore, nitro-containing aromatic compounds are known to be useful in the development of fluorescent materials, particularly for the detection of other nitroaromatic compounds, which are often components of explosives. researchgate.netnih.gov By incorporating the this compound moiety into a larger conjugated polymer system, it may be possible to create novel sensory materials. Structural diversification, such as adding electron-donating or-withdrawing groups to the phenyl rings, could be used to fine-tune the photophysical properties (e.g., absorption and emission wavelengths) of these potential materials. The development of polymers from nitro-containing monomers is an active area of research for creating functional materials through direct C-N bond formation. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.